
2-(1,3-Dioxolan-2-yl)-5-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-Dioxolan-2-yl)-5-methylpiperidine” is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals and natural products. The “1,3-Dioxolan-2-yl” part suggests the presence of a 1,3-dioxolane ring, which is a type of acetal, a functional group that often appears in carbohydrate chemistry .
Chemical Reactions Analysis
As a piperidine and 1,3-dioxolane derivative, this compound could potentially undergo a variety of chemical reactions. The piperidine ring could potentially be involved in reactions such as deprotonation or substitution at the nitrogen atom. The 1,3-dioxolane ring could potentially be opened under acidic or basic conditions .Scientific Research Applications
Synthesis and Chemical Properties
- The chemical compound has been utilized in the synthesis of complex molecules, such as (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068), showcasing its role in the development of 5HT1A antagonists through intricate synthetic pathways (Czeskis, 1998). This illustrates the compound's significance in creating radiolabeled and chiral building blocks for pharmacological studies.
Biological Activity and Applications
- Research into the mutagenic effects of certain compounds in vivo has led to the investigation of mechanisms underlying DNA modification, where derivatives similar to 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine could be implicated in understanding the interaction with DNA methyltransferases. These studies are crucial for unraveling the complexities of drug-induced genetic alterations and their implications for cancer therapy (Jackson-Grusby et al., 1997).
Environmental and Technological Applications
- The compound's structural analogs have been explored for their role in sustainable solvent applications, such as 2-methyloxolane for green extraction of natural products. This highlights the potential of derivatives for environmental sustainability in industrial applications (Rapinel et al., 2020).
Catalysis and Synthetic Applications
- In the field of catalysis, derivatives have been examined for their efficacy in promoting certain chemical reactions, indicating the versatility of this compound and its relatives in facilitating complex synthetic processes. These studies contribute to the advancement of synthetic organic chemistry and the development of novel catalysts (Climent et al., 2002).
Advanced Materials and Polymer Science
- The investigation into the thermal degradation of polymers incorporating this compound derivatives sheds light on their potential applications in material science, particularly in understanding the stability and degradation pathways of novel polymeric materials (Coskun et al., 1998).
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine are currently unknown. This compound is a derivative of dioxolane, which is a heterocyclic acetal . Dioxolane derivatives have been used in various applications, including as solvents and co-monomers in polyacetals . .
Mode of Action
As a dioxolane derivative, it may interact with its targets through the dioxolane ring structure . .
Biochemical Pathways
Dioxolane derivatives can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . .
Safety and Hazards
The safety and hazards of this compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with appropriate safety precautions, including the use of personal protective equipment and proper ventilation. The compound should be stored properly to prevent degradation or reactions .
Future Directions
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-8(10-6-7)9-11-4-5-12-9/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFHRNZFBIAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
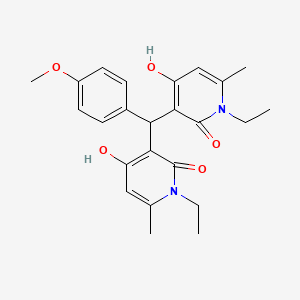
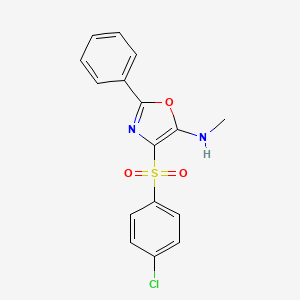

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)
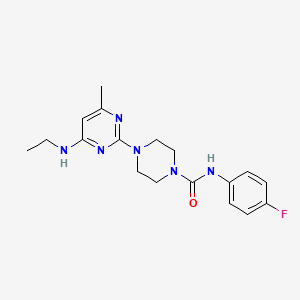
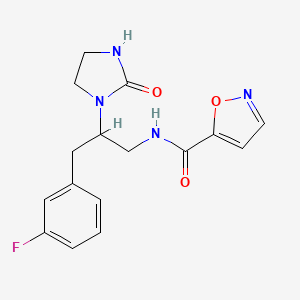
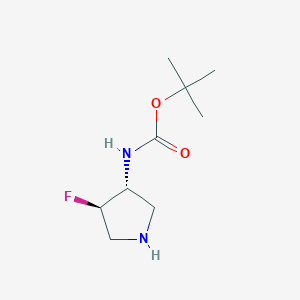
![3-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2601301.png)

![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2601305.png)
![ethyl 2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2601312.png)
![6-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2601313.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2601314.png)
![5-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2601315.png)
